Cas no 1039970-76-7 (4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)
4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-methanamine, N-(4-fluorophenyl)-1-methyl-
- 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline
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- Inchi: 1S/C12H13FN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3
- InChI Key: DYMBGBKMYBDXBT-UHFFFAOYSA-N
- SMILES: N1(C)C=CC=C1CNC1=CC=C(F)C=C1
4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162509-0.05g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 0.05g |
$624.0 | 2023-06-04 | ||
| Enamine | EN300-162509-0.1g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 0.1g |
$653.0 | 2023-06-04 | ||
| Enamine | EN300-162509-0.25g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 0.25g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-162509-0.5g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 0.5g |
$713.0 | 2023-06-04 | ||
| Enamine | EN300-162509-1.0g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-162509-2.5g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 2.5g |
$1454.0 | 2023-06-04 | ||
| Enamine | EN300-162509-5.0g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 5g |
$2152.0 | 2023-06-04 | ||
| Enamine | EN300-162509-10.0g |
4-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 10g |
$3191.0 | 2023-06-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999453-1g |
4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 95% | 1g |
¥3717.0 | 2023-02-27 | |
| Ambeed | A1051065-1g |
4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |
1039970-76-7 | 95% | 1g |
$541.0 | 2024-04-26 |
4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline Suppliers
4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline
Professional Introduction to Compound with CAS No. 1039970-76-7 and Product Name: 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline
The compound with the CAS number 1039970-76-7 and the product name 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic aromatic amines that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the fourth position and a N-(1-methyl-1H-pyrrol-2-yl) substituent on the aniline backbone introduces unique electronic and steric properties, making this molecule a promising candidate for further investigation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including bioavailability, metabolic stability, and binding affinity. In particular, 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline has been shown to exhibit potent activity in various biological assays, making it a subject of intense interest for drug discovery researchers. The fluorine atom at the fourth position enhances the molecule's lipophilicity, which is often crucial for crossing biological membranes and achieving effective drug delivery.
The N-(1-methyl-1H-pyrrol-2-yl) moiety in the compound's structure contributes to its unique pharmacological profile. Pyrrole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methyl group at the nitrogen atom of the pyrrole ring further modulates the electronic properties of the molecule, influencing its interaction with biological targets. This combination of structural features makes 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline a versatile scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have demonstrated that analogs of 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. The fluorine atom's ability to enhance binding affinity has been particularly noted in interactions with enzymes such as tyrosine kinases, which are often overexpressed in cancer cells. This has led to investigations into its role as a lead compound for kinase inhibitors.
Furthermore, the compound's structural similarity to known pharmacologically active molecules has prompted researchers to explore its potential in other therapeutic areas. For instance, its aniline core suggests possible applications in central nervous system (CNS) disorders, where aniline derivatives have been traditionally used due to their ability to cross the blood-brain barrier. The fluorine substituent may further enhance its ability to penetrate this barrier, opening up new avenues for treating neurological conditions.
The synthesis of 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorine atom typically requires specialized synthetic methodologies, such as halogen exchange reactions or direct fluorination techniques. The N-(1-methyl-1H-pyrrol-2-yl) group is typically introduced through nucleophilic substitution or condensation reactions with appropriate precursors. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed throughout the synthesis to monitor reaction progress and confirm structural integrity.
In terms of pharmacological evaluation, 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline has been subjected to various in vitro and in vivo assays to assess its biological activity. These studies have revealed promising results, particularly in terms of its ability to modulate enzyme activity and inhibit cell proliferation. The compound's interaction with target proteins has been studied using computational methods such as molecular docking simulations, which help predict binding affinities and identify potential mechanisms of action.
The development of 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline as a lead compound also involves considerations regarding drug formulation and delivery. Researchers are exploring different pharmaceutical formulations that could enhance its bioavailability and therapeutic efficacy. This includes investigating prodrugs that could improve solubility or stability while maintaining biological activity upon administration.
Future research directions for 4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline include further optimization of its chemical structure to improve pharmacological properties and reduce potential side effects. Additionally, exploring its mechanism of action at a molecular level will be crucial for understanding how it interacts with biological targets and how these interactions lead to therapeutic effects.
The broader significance of this compound lies in its contribution to the growing library of fluorinated heterocyclic armines that show promise in various therapeutic applications. As research continues to uncover new biological activities and synthetic methodologies, compounds like 4-fluoro-N-(1-methyl-1H-pyrrol)-2 -yl)methylaniline will continue to play a vital role in advancing drug discovery efforts worldwide.
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